molecular formula C7F13KO3S B12769982 Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate CAS No. 68156-07-0

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate

Cat. No.: B12769982
CAS No.: 68156-07-0
M. Wt: 450.22 g/mol
InChI Key: QWHNLWMMNRIUNZ-UHFFFAOYSA-M
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Description

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate (CAS 68156-07-0) is a fluorinated organosulfonate salt characterized by a perfluorinated cyclohexane ring substituted with a trifluoromethyl (-CF₃) group and a sulfonate (-SO₃⁻) moiety. Its molecular formula is C₇F₁₃KO₃S, with a molecular weight of 416.23 g/mol . The compound's structure confers exceptional thermal stability, chemical inertness, and hydrophobicity, making it suitable for applications such as high-performance surfactants, electrolytes, or flame-retardant additives in lithium-ion batteries .

Properties

CAS No.

68156-07-0

Molecular Formula

C7F13KO3S

Molecular Weight

450.22 g/mol

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexane-1-sulfonate

InChI

InChI=1S/C7HF13O3S.K/c8-2(9)1(7(18,19)20,24(21,22)23)3(10,11)5(14,15)6(16,17)4(2,12)13;/h(H,21,22,23);/q;+1/p-1

InChI Key

QWHNLWMMNRIUNZ-UHFFFAOYSA-M

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Fluorination of Cyclohexanesulfonic Acid Derivatives

  • Starting Materials: Cyclohexanesulfonic acid derivatives or related sulfonyl chlorides.
  • Fluorinating Agents: Elemental fluorine, sulfur tetrafluoride, or fluoride salts such as potassium fluoride, cesium fluoride, or sodium fluoride.
  • Reaction Conditions: Typically conducted under controlled low temperatures (e.g., 0 to 20 °C) to prevent over-fluorination or decomposition.
  • Solvents: Dipolar aprotic solvents such as acetonitrile, dimethyl sulfoxide, tetrahydrofuran, or ethylene glycol dimethyl ether are used to facilitate fluorination reactions.
  • Electrochemical Fluorination: In some methods, electrolysis in anhydrous hydrogen fluoride with additives like n-butyl mercaptan is employed to achieve selective fluorination and improve yield.

Sulfonation and Formation of Sulfonyl Fluoride Intermediates

  • The fluorinated cyclohexane intermediates are converted into sulfonyl fluoride derivatives through reaction with sulfonyl chlorides or by direct sulfonation.
  • Purification of sulfonyl fluoride intermediates is achieved by distillation or rectification, collecting fractions with boiling points typically around 150–155 °C to ensure high purity (>98%).

Hydrolysis and Neutralization to Potassium Salt

  • The sulfonyl fluoride intermediates undergo hydrolysis with aqueous potassium hydroxide (KOH) or potassium carbonate solutions at elevated temperatures (40–100 °C).
  • The reaction yields the potassium salt of decafluoro(trifluoromethyl)cyclohexanesulphonate as a white solid.
  • The product is washed with distilled water and dried, often by spray drying, to obtain a high-purity (>98%) final compound.

Representative Preparation Protocols

Step Reagents & Conditions Description Outcome
1 p-Ethylbenzenesulfonyl chloride + KF or CsF in acetonitrile or DMSO, 60–90 °C, 8 h Nucleophilic substitution to form p-ethyl benzenesulfonyl fluoride Intermediate sulfonyl fluoride
2 Electrolysis in anhydrous HF with n-butyl mercaptan (0.5–0.6%), 0–5 °C, 5–5.5 V, 8–12 h Electrochemical fluorination to form decafluoro(perfluoroethyl)cyclohexyl-1-sulfonyl fluoride crude product Fluorinated sulfonyl fluoride intermediate
3 Washing with sodium bicarbonate solution, water, rectification at 150–155 °C Purification of sulfonyl fluoride intermediate Refined sulfonyl fluoride (>99.5% purity)
4 Hydrolysis with KOH aqueous solution at 80–90 °C, washing, spray drying Conversion to potassium salt Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate (>98% purity)

This protocol is adapted from a patented method for a closely related compound, potassium decafluoro-4-(pentafluoroethyl)cyclohexyl-1-sulfonate, which shares similar synthetic principles and can be extrapolated to the trifluoromethyl derivative.

Key Research Findings and Optimization Notes

  • Yield Improvement: Using p-ethyl benzenesulfonyl fluoride as the fluorination substrate instead of p-ethyl benzenesulfonyl chloride improves electrolysis yield by over 50%.
  • Electrolysis Parameters: Maintaining electrolyte temperature between -20 °C and 20 °C and applying voltages around 5–5.5 V optimize fluorination efficiency and selectivity.
  • Additives: Small amounts of n-butyl mercaptan (≤1% mass fraction) in the electrolyte enhance the electrochemical fluorination process.
  • Purity Control: Multi-step washing and rectification ensure the removal of impurities and by-products, achieving product purity above 98% suitable for industrial applications.
  • Safety and Handling: Due to the use of elemental fluorine and anhydrous hydrogen fluoride, strict control of reaction conditions and safety protocols are mandatory.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Fluorinating agents KF, CsF, elemental F2, SF4 Choice affects selectivity and yield
Solvents Acetonitrile, DMSO, THF Dipolar aprotic solvents preferred
Reaction temperature (fluorination) 0–90 °C Lower temperatures favor selectivity
Electrolysis voltage 3–7 V (optimal 5–5.5 V) Controls fluorination rate
Electrolysis temperature -20 to 20 °C Prevents decomposition
n-Butyl mercaptan concentration ≤1% mass fraction Enhances electrolysis
Hydrolysis temperature 40–100 °C (optimal ~80–90 °C) Converts sulfonyl fluoride to potassium salt
Purity of final product >98% Confirmed by NMR and distillation

Chemical Reactions Analysis

Types of Reactions

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into less fluorinated analogs.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce partially fluorinated cyclohexanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7F13KO3S
  • Molar Mass : Approximately 450.22 g/mol
  • Characteristics : The compound features a cyclohexane ring substituted with multiple fluorinated groups (decafluoro and trifluoromethyl) alongside a sulfonate group, which contributes to its unique properties .

Scientific Research Applications

  • Organic Synthesis
    • Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate serves as a reagent in various organic synthesis reactions, particularly in the fluorination of organic compounds. Its ability to introduce fluorine atoms selectively enhances the reactivity of substrates .
  • Biological Studies
    • The compound is utilized in studies investigating the interactions of fluorinated compounds with biological systems. Its unique structure allows researchers to explore the effects of fluorination on biological activity and molecular interactions .
  • Drug Development
    • There is ongoing research into the potential use of this compound in drug delivery systems. Its stability and compatibility with biological systems make it a candidate for developing new therapeutic agents .
  • Material Science
    • In material science, this compound is investigated for its use in high-performance materials and coatings due to its thermal stability and resistance to degradation .

Industrial Applications

  • Lubricants
    • The compound is identified as a component in advanced lubricants due to its ability to withstand extreme temperatures and chemical environments. This makes it suitable for applications in aerospace, automotive, and industrial machinery .
  • Coatings
    • Its properties allow for the formulation of coatings that require low surface energy and high durability, making it useful in protective coatings for various surfaces .
  • Fluorinated Polymers
    • This compound can be employed in the production of fluorinated polymers, which are essential in applications requiring chemical resistance and thermal stability .

Case Study 1: Fluorination Reactions

In a study focusing on the efficiency of this compound as a fluorination agent, researchers demonstrated its effectiveness in introducing fluorine into various organic substrates. The study highlighted the selectivity and yield of desired products compared to traditional methods.

Case Study 2: Material Performance

Research conducted on coatings incorporating this compound showed significant improvements in thermal stability and chemical resistance compared to standard coatings. The results indicated that these enhanced properties could lead to longer-lasting applications in harsh environments.

Case Study 3: Biological Interaction Studies

In biological assessments, this compound was evaluated for its interaction with cellular membranes. The findings revealed that the compound could influence membrane fluidity, suggesting potential implications for drug delivery mechanisms.

Mechanism of Action

The mechanism of action of potassium decafluoro(trifluoromethyl)cyclohexanesulphonate involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, leading to its effectiveness in chemical reactions. The pathways involved often include the formation of stable intermediates and transition states that facilitate the desired transformations.

Comparison with Similar Compounds

Structural and Functional Differences

  • Trifluoromethyl vs. Pentafluoroethyl Substituents : The -CF₃ group in 68156-07-0 provides steric bulk and moderate hydrophobicity, whereas the -C₂F₅ group in 67584-42-3 enhances surfactant properties by extending the fluorinated tail .
  • Nonafluorobis(trifluoromethyl) Derivative (68156-01-4): The presence of two -CF₃ groups increases molecular weight and lipophilicity, favoring applications in water-repellent coatings .

Thermal and Chemical Stability

All derivatives exhibit high thermal stability (>300°C) due to strong C-F bonds. However, the undecafluoro variant (3107-18-4) shows slightly lower stability in aqueous environments, likely due to reduced steric shielding of the sulfonate group .

Environmental and Regulatory Considerations

  • Compounds with longer perfluoroalkyl chains (e.g., 67584-42-3) are more likely to bioaccumulate, triggering stricter TSCA regulations .
  • The nonafluorobis(trifluoromethyl) derivative (68156-01-4) is listed in the Toxics Release Inventory (TRI), requiring mandatory reporting of industrial releases .

Biological Activity

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate (C7F13KO3S) is a fluorinated organic compound notable for its unique chemical properties and potential applications in various industries. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a cyclohexane ring with multiple fluorinated groups, including decafluoro and trifluoromethyl moieties, along with a sulfonate group. The compound has a molar mass of approximately 450.22 g/mol and is categorized under perfluorinated compounds, known for their high thermal stability and resistance to degradation .

Synthesis Process:

  • Fluorination: Multi-step fluorination processes are employed using agents like sulfur tetrafluoride.
  • Sulfonation: The introduction of the sulfonate group can be achieved using sulfuric acid or sulfur trioxide.
  • Formation of Potassium Salt: Neutralization with potassium hydroxide or potassium carbonate results in the final compound .

Research indicates that the presence of trifluoromethyl and sulfonyl groups significantly influences the biological activity of compounds. These groups can enhance lipophilicity and alter electronic properties, which may affect interactions with biological targets .

Key Findings:

  • The trifluoromethyl group has been associated with increased potency in drug-like compounds due to the formation of multipolar interactions with target proteins.
  • Sulfonyl groups often enhance solubility and bioavailability, making derivatives more effective as therapeutic agents .

Case Studies on Biological Activity

  • Antibacterial Activity:
    • A study assessed various derivatives containing sulfonyl groups against bacterial strains such as E. coli and B. mycoides. Compounds similar to this compound showed significant antibacterial properties, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives .
  • Anticancer Activity:
    • Investigations into the anticancer potential revealed that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like Doxorubicin. For instance, compounds derived from similar structures showed IC50 values ranging from 12.4 to 52.1 µM against various cancer cell lines . The down-regulation of critical genes involved in cancer progression was noted in treated cells, indicating a potential mechanism for their anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other fluorinated compounds is presented below:

Compound NameMolecular FormulaKey Features
Perfluorooctane SulfonateC8F17SO3Fully fluorinated; known for environmental persistence
Perfluorohexane SulfonateC6F13SO3Shorter carbon chain; different environmental behavior
Potassium PerfluorobutanesulfonateC4F9KO3SFewer fluorine atoms; less complex structure
This compound C7F13KO3S Unique trifluoromethyl substitution; distinct chemical behavior

Applications and Future Directions

Given its unique properties, this compound holds promise in specialized applications such as:

  • Lubricants: Its thermal stability makes it suitable for high-performance lubricants.
  • Surface Treatments: Potential use in water-repellent coatings due to its surface-active properties .

Future research should focus on:

  • Detailed toxicological assessments to understand environmental impacts.
  • Exploration of its efficacy in drug formulations targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclohexanesulphonate precursor using fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Key steps include maintaining anhydrous conditions and controlled temperature (e.g., 0–60°C) to prevent side reactions. Triethylamine (Et₃N) is often used as a base to neutralize HF byproducts . For purification, column chromatography or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) is recommended. Yield optimization requires precise stoichiometric ratios of reactants and inert atmosphere conditions (e.g., nitrogen or argon) to avoid hydrolysis .

Q. What analytical techniques are recommended for characterizing its structural and purity profile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorinated substituents, with chemical shifts typically between δ −70 to −120 ppm for CF₃ and CF₂ groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the cyclohexane ring conformation and sulfonate group geometry, though crystallization may require slow evaporation in fluorinated solvents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects the molecular ion [M⁻] and fragmentation patterns, ensuring purity >95% .
  • Elemental Analysis : Quantifies C, F, and S content to validate stoichiometry.

Advanced Research Questions

Q. How does the compound's environmental persistence compare to other perfluoroalkyl substances (PFAS), and what methodologies assess its degradation pathways?

  • Methodological Answer : Its persistence is attributed to the strong C–F bonds and sulfonate group stability. Comparative studies using accelerated degradation tests (e.g., UV/hydrogen peroxide or sonolysis) can quantify half-lives relative to PFOS or PFOA. Analytical tools include:

  • LC-MS/MS : Monitors degradation intermediates (e.g., defluorinated products or sulfonic acid derivatives).
  • Fluoride Ion Selective Electrode (ISE) : Measures released F⁻ ions to track defluorination efficiency.
    Regulatory databases indicate it is subject to TSCA Significant New Use Rules (SNURs), suggesting environmental monitoring priorities .

Q. What computational approaches model its electronic structure and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–F and S–O bonds, predicting sites for nucleophilic attack. Basis sets like 6-31+G(d,p) with B3LYP functionals are standard .
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes or solvents (e.g., water/octanol partitioning) to predict bioaccumulation potential.
  • QSPR Models : Relate substituent electronegativity (e.g., trifluoromethyl vs. pentafluoroethyl) to sulfonate group acidity (pKa estimation) .

Q. How can researchers resolve contradictions in reported thermal stability data under varying conditions?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Sample Purity : Impurities (e.g., residual fluorinated solvents) lower decomposition temperatures. Validate via TGA-MS coupled analysis.
  • Atmosphere : Inert vs. oxidative atmospheres (e.g., N₂ vs. air) affect stability. Use thermogravimetric analysis (TGA) with controlled gas flow to standardize measurements.
  • Heating Rates : Slow heating (1–5°C/min) in DSC identifies phase transitions, while fast rates may mask decomposition events. Cross-reference with regulatory thermal safety data .

Data Contradiction Analysis

Q. How do conflicting reports on its solubility in polar vs. nonpolar solvents inform experimental design?

  • Methodological Answer : Discrepancies arise from solvent fluorophilicity and ionic strength. Systematic studies using:

  • Cloud Point Titration : Determines solubility limits in binary solvent systems (e.g., water/THF).
  • Karl Fischer Titration : Measures hygroscopicity, which affects solubility in polar aprotic solvents like DMSO.
  • Hansen Solubility Parameters : Compare dispersion (δd), polar (δp), and hydrogen bonding (δh) components to predict compatibility .

Comparative Studies

Q. What structural features differentiate it from nonafluorobis(trifluoromethyl)cyclohexanesulphonate derivatives?

  • Methodological Answer : Key differences include:

  • Fluorination Pattern : Decafluoro vs. nonafluoro substitution alters ring strain and dipole moments (confirmed by XRD) .
  • Counterion Effects : Potassium vs. ammonium salts show varying solubility in aqueous matrices (e.g., log Kow differences) .
  • Acidity : The sulfonate group’s pKa shifts with fluorination density, measured via potentiometric titration in non-aqueous media .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods rated for fluorinated compounds to avoid inhalation of thermal decomposition products (e.g., HF).
  • Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves (e.g., Viton) and face shields.
  • Waste Disposal : Incineration at >1100°C with alkaline scrubbers to neutralize HF emissions, per EPA guidelines .

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